molecular formula C15H17N3O6 B12399972 3-(2-Pyridinylmethyl)uridine

3-(2-Pyridinylmethyl)uridine

Cat. No.: B12399972
M. Wt: 335.31 g/mol
InChI Key: WDBKALQHEAWYSN-KVYFJXEBSA-N
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Description

3-(2-Pyridinylmethyl)uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in various biological processes. This compound has shown potential in scientific research due to its unique properties and potential therapeutic applications .

Preparation Methods

The synthesis of 3-(2-Pyridinylmethyl)uridine involves the modification of uridine with a pyridinylmethyl group. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3-(2-Pyridinylmethyl)uridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Pyridinylmethyl)uridine involves its interaction with various molecular targets and pathways. As a uridine analogue, it can be incorporated into RNA and DNA, affecting nucleic acid synthesis and function. This incorporation can lead to the modulation of gene expression and protein synthesis, which in turn affects cellular processes .

Comparison with Similar Compounds

3-(2-Pyridinylmethyl)uridine is unique compared to other uridine analogues due to its specific structural modification. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific applications and biological effects.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12?,13+,14-/m1/s1

InChI Key

WDBKALQHEAWYSN-KVYFJXEBSA-N

Isomeric SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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